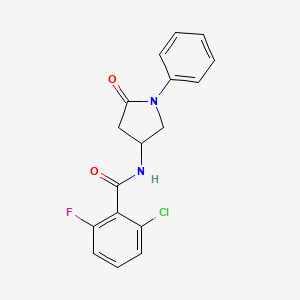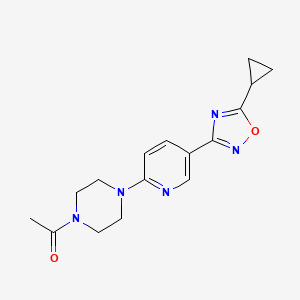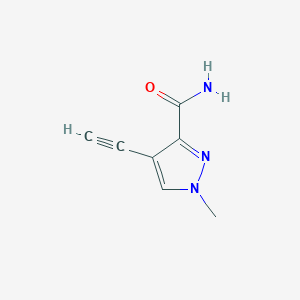
4-Ethynyl-1-methylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, which includes 4-Ethynyl-1-methylpyrazole-3-carboxamide, involves the rational design and characterization of their structures by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds is significant in the development of fungicides .Molecular Structure Analysis
The molecular structure of 4-Ethynyl-1-methylpyrazole-3-carboxamide consists of an ethynyl group (C2H) attached to the 4th position of a pyrazole ring, a methyl group (CH3) attached to the 1st position, and a carboxamide group (CONH2) attached to the 3rd position .It has a molecular weight of 149.15 . The InChI code for this compound is 1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) .
Scientific Research Applications
Anticancer and Anti-Inflammatory Applications
- Novel pyrazolopyrimidines derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. These compounds have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).
Soil Nitrification Inhibition
- Studies evaluating 3-methylpyrazole-1-carboxamide (MPC) as a soil nitrification inhibitor demonstrated its efficacy, comparable to other known inhibitors. This suggests potential agricultural applications in managing soil nitrogen levels and enhancing fertilizer efficiency (McCarty & Bremner, 1990).
Inhibition of Parasitic Enzymes
- Research on 5-aminopyrazole-4-carboxamide derivatives as selective inhibitors of calcium-dependent protein kinase-1 in parasites such as Toxoplasma gondii and Cryptosporidium parvum highlights the compound's potential in developing treatments against parasitic infections. These inhibitors have shown low nanomolar potencies and selective inhibition, indicating their promise for therapeutic use (Zhang et al., 2014).
Synthesis and Stability Studies
- The synthesis and study of 3-(substituted-triazeno)pyrazole-4-carboxylic acid esters and carboxamides highlight the compound's stability and antileukemic activity, further emphasizing the diverse biological activities and chemical properties of pyrazole derivatives (Shealy & O'dell, 1971).
Mechanism of Action
The mechanism of action of pyrazoles generally involves interaction with various enzymes and receptors in the body. For example, some pyrazoles act as inhibitors of cyclooxygenase, an enzyme involved in the inflammatory response . Others may interact with GABA receptors in the nervous system .
The pharmacokinetics of pyrazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The action of pyrazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature, light, and the presence of other substances can also affect the stability and efficacy of the compound .
properties
IUPAC Name |
4-ethynyl-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUGKSPJYQSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-1-methylpyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

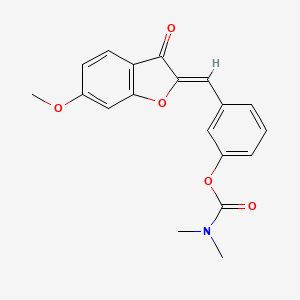

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2567261.png)
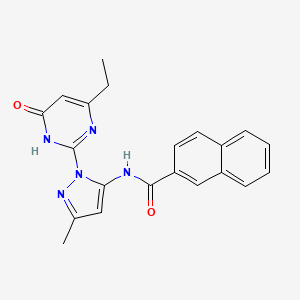

![N-(3,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567267.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567269.png)
![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2567272.png)
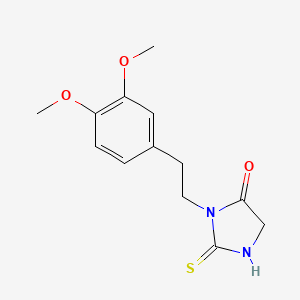
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2567276.png)
